Synthesis of (3-Bromopropyl)triethylammonium Bromide: A Comprehensive Technical Guide
Synthesis of (3-Bromopropyl)triethylammonium Bromide: A Comprehensive Technical Guide
This guide provides an in-depth technical overview for the synthesis of (3-Bromopropyl)triethylammonium bromide, a quaternary ammonium salt with applications in organic synthesis, including its use as a phase-transfer catalyst and as a precursor for various functionalized molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Importance
(3-Bromopropyl)triethylammonium bromide is a valuable bifunctional molecule. It possesses a quaternary ammonium group, rendering it water-soluble and capable of acting as a phase-transfer catalyst, and a terminal bromoalkyl group, which serves as a reactive handle for subsequent nucleophilic substitution reactions. This dual functionality makes it a versatile building block in the synthesis of more complex molecular architectures.[1]
The synthesis of this compound is a classic example of the Menshutkin reaction, a cornerstone of organic chemistry for the formation of quaternary ammonium salts from tertiary amines and alkyl halides.[2] A thorough understanding of the reaction mechanism and experimental parameters is crucial for achieving high yield and purity.
The Underlying Chemistry: A Mechanistic Perspective
The formation of (3-Bromopropyl)triethylammonium bromide from triethylamine and 1,3-dibromopropane is a bimolecular nucleophilic substitution (SN2) reaction, more specifically known as the Menschutkin reaction.[2]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane.
-
Transition State: A trigonal bipyramidal transition state is formed where the new carbon-nitrogen bond is partially formed, and the carbon-bromine bond is partially broken.
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Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the (3-Bromopropyl)triethylammonium cation with the accompanying bromide anion.
This reaction is a single, concerted step. The choice of solvent is critical; polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.[3]
Caption: The SN2 mechanism for the synthesis of (3-Bromopropyl)triethylammonium bromide.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of (3-Bromopropyl)triethylammonium bromide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Dibromopropane | 201.89 | 20.19 g (10.1 mL) | 0.1 | Use in excess to minimize the formation of the bis-quaternary salt. |
| Triethylamine | 101.19 | 5.06 g (6.9 mL) | 0.05 | Should be freshly distilled to remove any water. |
| Acetonitrile | 41.05 | 100 mL | - | Anhydrous grade is recommended. |
| Diethyl Ether | 74.12 | ~200 mL | - | Anhydrous grade for washing. |
Reaction Setup and Procedure
Caption: Workflow for the synthesis of (3-Bromopropyl)triethylammonium bromide.
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. The setup should be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add 1,3-dibromopropane (20.19 g, 0.1 mol) and 100 mL of anhydrous acetonitrile.
-
Addition of Triethylamine: Dissolve triethylamine (5.06 g, 0.05 mol) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the triethylamine solution dropwise to the stirred solution of 1,3-dibromopropane over 30 minutes. The reaction is exothermic, and a white precipitate may start to form during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain it for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution. To ensure complete precipitation, add 100 mL of anhydrous diethyl ether to the reaction mixture and stir for 30 minutes.
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
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Drying: Dry the product under vacuum at 40-50 °C for several hours to obtain (3-Bromopropyl)triethylammonium bromide as a white crystalline solid.
Purification
If the product requires further purification, recrystallization is the method of choice. A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of (3-Bromopropyl)triethylammonium Bromide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C9H21Br2N |
| Molecular Weight | 303.08 g/mol [4] |
| Solubility | Soluble in water, ethanol, and acetonitrile. Insoluble in diethyl ether and hydrocarbons. |
Spectroscopic Analysis (Predicted)
1H NMR (in D2O, 400 MHz):
-
δ 1.3-1.4 ppm (triplet, 9H): The nine equivalent protons of the three methyl groups of the triethylammonium moiety, coupled to the adjacent methylene protons.
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δ 2.2-2.4 ppm (quintet, 2H): The protons of the central methylene group (-CH2-) of the propyl chain, coupled to the adjacent methylene groups.
-
δ 3.3-3.5 ppm (quartet, 6H): The six equivalent protons of the three methylene groups of the triethylammonium moiety, coupled to the adjacent methyl protons.
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δ 3.5-3.6 ppm (triplet, 2H): The protons of the methylene group attached to the bromine atom (-CH2Br).
-
δ 3.6-3.7 ppm (triplet, 2H): The protons of the methylene group attached to the quaternary nitrogen atom (-CH2N+).
13C NMR (in D2O, 100 MHz):
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δ ~8 ppm: The carbon of the methyl groups of the triethylammonium moiety.
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δ ~28 ppm: The carbon of the methylene group attached to the bromine atom (-CH2Br).
-
δ ~30 ppm: The central carbon of the propyl chain (-CH2-).
-
δ ~53 ppm: The carbons of the methylene groups of the triethylammonium moiety.
-
δ ~58 ppm: The carbon of the methylene group attached to the quaternary nitrogen atom (-CH2N+).
Safety and Handling
-
1,3-Dibromopropane: Is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.[8]
-
Triethylamine: Is a highly flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.
-
(3-Bromopropyl)triethylammonium bromide: As a quaternary ammonium salt, it is expected to be a skin and eye irritant. Handle with care and avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a chemical fume hood.
Conclusion
The synthesis of (3-Bromopropyl)triethylammonium bromide via the Menschutkin reaction is a robust and reliable procedure. By carefully controlling the reaction conditions, particularly the stoichiometry and the exclusion of moisture, a high yield of the pure product can be obtained. The protocol and characterization data provided in this guide offer a comprehensive resource for the successful synthesis and validation of this versatile chemical intermediate.
References
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Wikipedia. Menshutkin reaction. Available at: [Link]
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Ríos, A. A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 381. Available at: [Link]
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Crnčević, D., & Odžak, R. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains. ST-OPEN, 1, e2020.2006.3. Available at: [Link]
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- Gómez, B. M., et al. (2010). Novel one-pot synthesis of quaternary ammonium halides: New route to ionic liquids. Tetrahedron Letters, 51(4), 685–688.
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Ríos, A. A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. PubMed. Available at: [Link]
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Acevedo, O., & Jorgensen, W. L. (2010). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. Journal of Chemical Theory and Computation, 6(8), 2344–2355. Available at: [Link]
- Google Patents. Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
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Wikipedia. 1,3-Dibromopropane. Available at: [Link]
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Abraham, M. H., & Abraham, R. J. (2010). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. Journal of Chemical Theory and Computation, 6(8), 2344-2355. Available at: [Link]
- Abraham, M. H. (1990). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Chemical Society Reviews, 19(1), 73-98.
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
- Yordanov, Y. H., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1155–1163.
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